N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4S/c1-15-12-18(16(2)26-15)14-22-10-8-17(9-11-22)13-21-27(23,24)20-7-5-4-6-19(20)25-3/h4-7,12,17,21H,8-11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYIBQQVASHTLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a Mannich reaction, involving formaldehyde, a secondary amine, and a ketone.
Attachment of the Furan Moiety: The 2,5-dimethylfuran group is introduced via a Friedel-Crafts alkylation reaction, using an appropriate alkylating agent.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 2-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study receptor-ligand interactions and enzyme inhibition.
Industrial Applications: It may find use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism by which N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The piperidine ring and sulfonamide group are crucial for its interaction with these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules from the provided evidence, focusing on substituents, functional groups, and inferred properties.
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure: The target compound and fentanyl analogs share a piperidine backbone, but substitutions diverge significantly. The target’s 2,5-dimethylfuran-3-ylmethyl group contrasts with the phenethyl or methylphenethyl groups in fentanyl derivatives, which are critical for µ-opioid receptor binding . The patent compound () replaces piperidine with a pyrazolopyrimidine-chromenone system, suggesting a distinct therapeutic target (e.g., kinase inhibition) .
Functional Groups :
- Sulfonamide vs. Amide : The target’s sulfonamide group may enhance hydrogen-bonding capacity compared to the amide linkages in fentanyl analogs. Sulfonamides are often associated with longer metabolic half-lives due to resistance to hydrolysis .
- Fluorine vs. Methoxy : Fluorine atoms in fentanyl analogs improve lipid solubility and bioavailability, whereas the methoxy group in the target compound could modulate electron density in the benzene ring, affecting receptor interactions.
Molecular Weight and Drug-Likeness :
- The target compound’s molecular weight is likely higher than fentanyl analogs (~365–417 g/mol) due to the bulky 2,5-dimethylfuran and sulfonamide groups. This may impact blood-brain barrier permeability compared to smaller opioids .
- The patent compound (589.1 g/mol) exceeds typical drug-like parameters, suggesting it may be a research tool or preclinical candidate .
Pharmacological Implications: Fentanyl analogs prioritize µ-opioid receptor affinity via phenethyl-amide motifs, while the target compound’s sulfonamide and furan groups suggest non-opioid targets (e.g., serotonin receptors, ion channels) . The absence of fluorine in the target compound may reduce off-target toxicity risks compared to fluorinated fentanyls, which are associated with respiratory depression .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Piperidine alkylation | K₂CO₃, DMF, 60°C, 12h | 75 | 90% |
| Sulfonamide coupling | Et₃N, DCM, rt, 6h | 82 | 95% |
Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
Answer:
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) to assess purity (>95%) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆) to verify substituent positions (e.g., furan methyl groups at δ 2.2–2.4 ppm, piperidine protons at δ 3.0–3.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (expected m/z ~475 [M+H]⁺) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., ambiguous NMR signals or unexpected HPLC peaks)?
Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings (e.g., distinguishing piperidinylmethyl vs. furanmethyl protons) .
- X-ray Crystallography : Obtain single crystals via slow evaporation (acetonitrile/water) to resolve stereochemical ambiguities. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 13.608 Å, b = 14.566 Å, c = 14.750 Å .
- HPLC-MS Co-analysis : Identify impurities by correlating retention times with fragmentation patterns .
Advanced: What experimental designs are suitable for elucidating the compound’s reaction mechanisms (e.g., sulfonamide stability under acidic/basic conditions)?
Answer:
- Kinetic Studies : Monitor hydrolysis rates in buffers (pH 1–14) at 37°C using UV-Vis spectroscopy (λ = 260 nm for sulfonamide degradation) .
- Computational Modeling : Employ density functional theory (DFT) to predict reactive sites (e.g., sulfonamide S–N bond cleavage energy) .
- Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen incorporation during hydrolysis .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?
Answer:
- Substituent Variation : Synthesize analogs with modified furan (e.g., 2,5-dichlorophenyl) or sulfonamide (e.g., trifluoromethyl) groups .
- In Vitro Assays : Test inhibition of target enzymes (e.g., carbonic anhydrase) via fluorescence-based activity assays (IC₅₀ determination) .
- Molecular Docking : Use AutoDock Vina to predict binding affinities to protein targets (e.g., COX-2 or 5-HT receptors) .
Q. Table 2: Example SAR Data
| Analog | Modification | IC₅₀ (nM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| Parent compound | None | 120 | -8.5 |
| Analog A | 2,5-dichlorophenyl | 85 | -9.2 |
| Analog B | Trifluoromethyl | 150 | -7.8 |
Advanced: How can researchers address challenges in scaling up synthesis without compromising yield or purity?
Answer:
- Flow Chemistry : Implement continuous flow reactors for piperidine alkylation to improve heat transfer and reduce side reactions .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to enhance regioselectivity .
- Quality Control : Use in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Advanced: What strategies are recommended for analyzing metabolite profiles in biological systems?
Answer:
- LC-HRMS : Liquid chromatography-high-resolution MS with HILIC columns to detect polar metabolites (e.g., sulfonic acid derivatives) .
- Radiolabeling : Synthesize ¹⁴C-labeled compound for tracking metabolic pathways in hepatocyte models .
- Cryo-EM : Resolve metabolite-enzyme complexes at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
